2,5-Pyridinedicarboxylic Acid-d3
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Overview
Description
2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .
Scientific Research Applications
2,5-Pyridinedicarboxylic Acid-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Pyridinedicarboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .
Comparison with Similar Compounds
- 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)
- 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)
- 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)
- 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)
- 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid)
Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .
Properties
IUPAC Name |
3,4,6-trideuteriopyridine-2,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676122 |
Source
|
Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-77-8 |
Source
|
Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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